4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine
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Description
4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine is a compound belonging to the imidazo[4,5-c]pyridine family, which is recognized for its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, anticancer, anti-inflammatory, and antiviral properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorine atom at the para position of the phenyl group, which significantly influences its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties. Studies have demonstrated enhanced activity against various Gram-positive and Gram-negative bacteria. The presence of the chlorine atom is particularly crucial for its effectiveness.
Table 1: Antibacterial Activity Summary
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2.5 µg/mL |
Escherichia coli | 5.0 µg/mL |
Pseudomonas aeruginosa | 10.0 µg/mL |
Klebsiella pneumoniae | 7.5 µg/mL |
The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown significant cytotoxic effects against several cancer cell lines.
Case Study: Breast Cancer
In a study conducted by Zhu et al., derivatives of imidazo[4,5-c]pyridine were evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Compound 9 demonstrated an IC50 value of 8.6 nM against MDA-MB-468 breast cancer cells when combined with temozolomide, indicating enhanced efficacy compared to temozolomide alone .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 9 | MDA-MB-468 | 8.6 |
Compound X | SW-620 | 15.2 |
Compound Y | A549 | 12.3 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the activation of NF-kB and Nrf2 transcription factors in human retinal pigment epithelial cells, reducing oxidative stress responses associated with inflammation .
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazo[4,5-c]pyridine derivatives against viruses such as Bovine Viral Diarrhea Virus (BVDV). Modifications in the benzyl group led to compounds with selective antiviral activity. For instance, certain derivatives showed high selectivity indices against BVDV while displaying minimal activity against Hepatitis C Virus (HCV) .
Table 3: Antiviral Activity Summary
Compound | Virus Type | EC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | BVDV | 0.15 | >600 |
Compound B | HCV | >10 | <10 |
Properties
CAS No. |
383403-65-4 |
---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-1-phenylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(6-7-14-12)16(8-15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FLGYBKVTGNCNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3Cl |
Origin of Product |
United States |
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